molecular formula C21H22ClN3O4 B1250721 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide CAS No. 186392-43-8

5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide

Cat. No.: B1250721
CAS No.: 186392-43-8
M. Wt: 415.9 g/mol
InChI Key: WEQLRDLTRCEUHG-PKOBYXMFSA-N
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Mechanism of Action

Target of Action

CP-316819, also known as GPI819, is a potent inhibitor of glycogen phosphorylase (GPase) . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose. The compound has shown significant inhibitory effects on human skeletal muscle glycogen phosphorylase (huSMGPa) and liver glycogen phosphorylase (huLGPa), with IC50 values of 17 nM and 34 nM respectively .

Mode of Action

CP-316819 interacts with its target, GPase, inhibiting its activity . This inhibition prevents the breakdown of glycogen into glucose, leading to an accumulation of glycogen under normoglycemic conditions . When glucose concentrations are low, cp-316819 permits glycogen utilization .

Biochemical Pathways

The primary biochemical pathway affected by CP-316819 is glycogenolysis . By inhibiting GPase, CP-316819 disrupts this pathway, leading to an accumulation of glycogen and a decrease in glucose production. This can have downstream effects on various metabolic processes that rely on glucose as a source of energy.

Pharmacokinetics

The compound’s solubility in dmso suggests that it may be well-absorbed and distributed in the body

Result of Action

The inhibition of GPase by CP-316819 leads to a decrease in blood glucose levels, giving it an antihyperglycemic effect . Additionally, under low glucose conditions, CP-316819 allows for the utilization of glycogen, which can prevent neuronal cell death and maintain brain electrical currents .

Action Environment

The action of CP-316819 is influenced by the glucose concentration in the environment . Under normoglycemic conditions, the compound causes glycogen accumulation. When glucose concentrations are low, it permits glycogen utilization . This suggests that the efficacy and stability of CP-316819 could be influenced by factors such as diet and blood glucose levels.

Biochemical Analysis

Biochemical Properties

5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, which is essential for its biological activity . It interacts with enzymes such as kinases and proteases, modulating their activity and influencing various signaling pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the active sites of these enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the proliferation and differentiation of various cell types, including cancer cells, by altering the expression of key regulatory genes. Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes. These molecular interactions are critical for the compound’s biological activity and therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are crucial for the compound’s detoxification and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound is often directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound interacts with its intended targets, thereby modulating cellular processes effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP 316819 involves several steps, starting from commercially available starting materials. The key steps include the formation of an indole ring, followed by functional group modifications to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of CP 316819 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for scalability, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

CP 316819 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of CP 316819, while substitution reactions can produce derivatives with modified biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CP 316819

CP 316819 stands out due to its high potency and selectivity for both skeletal muscle and liver glycogen phosphorylase. Its ability to prevent neuronal cell death and maintain brain electrical currents under low glucose conditions adds to its uniqueness and potential therapeutic applications .

Properties

IUPAC Name

5-chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4/c1-25(29-2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQLRDLTRCEUHG-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301110382
Record name 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186392-43-8
Record name 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide
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Record name CP-316819
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Record name 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide
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Record name 186392-43-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide
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Customer
Q & A

Q1: What is the mechanism of action of 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide (CP-316819) in the context of diabetes treatment?

A: CP-316819 acts as an inhibitor of glycogen phosphorylase, a key enzyme involved in glucose metabolism. Specifically, it binds to a regulatory site on the less active 'b' form of glycogen phosphorylase, preventing its transformation into the more active 'a' form. [] This inhibition reduces the breakdown of glycogen into glucose, thereby helping to regulate blood sugar levels and potentially serving as a chemotherapy for hyperglycemia in type 2 diabetes. []

Q2: How does the research presented in the papers differentiate between the roles of AMPK and glycogen in regulating mTORC1 signaling and muscle protein synthesis (MPS) after resistance exercise?

A: Knudsen et al. utilized genetically modified mice (AMPK-KD) with impaired AMPK activity to dissect the interplay between AMPK, glycogen, and mTORC1 signaling in response to resistance exercise. [] They demonstrated that while AMPK activity increased post-exercise, it did not necessarily inhibit mTORC1 signaling or MPS in wild-type mice. [] Interestingly, AMPK-KD mice exhibited reduced basal glycogen levels and impaired MPS compared to wild-type mice. [] Furthermore, artificially increasing muscle glycogen levels in both genotypes enhanced mTORC1 signaling and MPS, particularly in the AMPK-KD mice. [] This suggests that glycogen availability, potentially independent of AMPK, plays a crucial role in regulating mTORC1 signaling and MPS following exercise. []

Q3: Beyond its role in diabetes, what other research avenues are suggested for CP-316819 based on its mechanism of action?

A: While CP-316819's potential as a diabetes therapeutic is highlighted, its specific targeting of glycogen phosphorylase opens avenues for exploring its utility in other areas. For instance, understanding its influence on muscle glycogen content and subsequent impact on mTORC1 signaling and MPS could be relevant for research on muscle growth, athletic performance, and age-related muscle loss. [] Further investigations into its impact on cellular signaling pathways beyond AMPK could reveal novel therapeutic applications in conditions where dysregulated glucose metabolism plays a role.

  1. Prophylaxis and treatment of types 1 and 2 diabetes mellitus.
  2. Clash of the cascades: Release the inhibition.

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